2,3-ジメチル-1,4-ナフトキノン

概要

説明

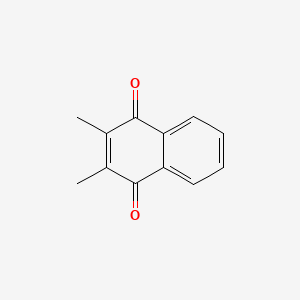

2,3-ジメチル-1,4-ナフトキノンは、ナフトキノン類に属する有機化合物です。これらの化合物は、ナフタレン環がキノン部分に融合していることを特徴としています。 2,3-ジメチル-1,4-ナフトキノンの分子式はC12H10O2であり、その鮮やかなレドックス特性により、さまざまな科学的および工業的用途において重要な化合物として知られています .

科学的研究の応用

2,3-Dimethyl-1,4-naphthoquinone has a wide range of applications in scientific research:

Chemistry: Used as a redox agent in various organic synthesis reactions.

Biology: Employed in studies related to oxidative stress and redox biology.

Medicine: Investigated for its potential anticancer properties due to its ability to generate reactive oxygen species (ROS).

Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions .

作用機序

2,3-ジメチル-1,4-ナフトキノンの作用機序は、主にレドックスサイクルを伴います。それは、セミキノンラジカルを形成するために1電子還元を受けることができ、これは分子酸素と反応して、スーパーオキシドアニオンと過酸化水素を生成します。 これらの活性酸素種(ROS)は、シグナル伝達、ミトコンドリア機能、遺伝子発現などのさまざまな細胞プロセスに影響を与える酸化ストレスを引き起こす可能性があります .

生化学分析

Biochemical Properties

2,3-Dimethyl-1,4-naphthoquinone plays a significant role in biochemical reactions, primarily through its ability to participate in redox cycling. This compound can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can influence various cellular processes . It interacts with enzymes like fumarate reductase, which is involved in the electron transport chain . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate the activity of proteins involved in oxidative stress responses, such as Nrf2, by altering their redox state .

Cellular Effects

2,3-Dimethyl-1,4-naphthoquinone has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the levels of ROS, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, thereby affecting gap junctional intercellular communication . These effects can result in changes in cell proliferation, apoptosis, and other cellular functions.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dimethyl-1,4-naphthoquinone involves its ability to undergo redox cycling, leading to the generation of ROS . This compound can bind to and inhibit enzymes such as fumarate reductase, disrupting the electron transport chain and leading to increased oxidative stress . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-1,4-naphthoquinone can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,3-Dimethyl-1,4-naphthoquinone can lead to sustained oxidative stress and alterations in cellular metabolism . Additionally, the compound’s ability to generate ROS can result in cumulative damage to cellular components over time.

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-1,4-naphthoquinone vary with different dosages in animal models. At lower doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways . At higher doses, it can cause significant toxicity and adverse effects, such as increased apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2,3-Dimethyl-1,4-naphthoquinone is involved in various metabolic pathways, including those related to oxidative stress and redox cycling . It interacts with enzymes such as fumarate reductase and other components of the electron transport chain, influencing metabolic flux and the levels of metabolites . The compound’s ability to generate ROS also affects the overall redox balance within cells .

Transport and Distribution

The transport and distribution of 2,3-Dimethyl-1,4-naphthoquinone within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular metabolism and signaling .

Subcellular Localization

2,3-Dimethyl-1,4-naphthoquinone is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function can be influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, 2,3-Dimethyl-1,4-naphthoquinone can disrupt the electron transport chain and induce oxidative stress . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its overall activity .

準備方法

合成経路および反応条件: 2,3-ジメチル-1,4-ナフトキノンの合成は、通常、2,3-ジメチルナフタレンの酸化を伴います。一般的な方法の1つには、酸化剤として酢酸中の三酸化クロム(CrO3)を使用することが含まれます。 反応は還流条件下で行われ、目的のナフトキノンが生成されます .

工業的生産方法: 工業規模では、2,3-ジメチル-1,4-ナフトキノンの製造は、触媒酸化プロセスによって達成できます。これらの方法は、しばしばシリカまたはアルミナに担持された五酸化バナジウム(V2O5)などの触媒を使用します。 反応は、高い収率と純度を確保するために、高温高圧で行われます .

化学反応の分析

反応の種類: 2,3-ジメチル-1,4-ナフトキノンは、次のようなさまざまな化学反応を起こします。

酸化: さらに酸化されて、より複雑なキノンを生成できます。

還元: 還元反応は、通常、ヒドロキノンを生成します。

一般的な試薬と条件:

酸化: 酢酸中の三酸化クロム(CrO3)。

還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。

主な製品:

酸化: より高いキノンの生成。

還元: 2,3-ジメチル-1,4-ジヒドロキシナフタレンの生成。

科学研究における用途

2,3-ジメチル-1,4-ナフトキノンは、科学研究において幅広い用途があります。

化学: さまざまな有機合成反応におけるレドックス剤として使用されます。

生物学: 酸化ストレスやレドックス生物学に関連する研究に使用されます。

医学: 活性酸素種(ROS)を生成する能力により、潜在的な抗癌特性が調査されています。

類似化合物との比較

2,3-ジメチル-1,4-ナフトキノンは、次のような他のナフトキノンと比較することができます。

メナジオン(2-メチル-1,4-ナフトキノン): ビタミンK3として知られており、ビタミンK1とK2の合成に使用されます。

ユグロン(5-ヒドロキシ-1,4-ナフトキノン): クルミの木に含まれており、アレロパシー特性で知られています。

プランバギン(5-ヒドロキシ-2-メチル-1,4-ナフトキノン): Plumbago属の根に含まれており、その抗癌特性で知られています

独自性: 2,3-ジメチル-1,4-ナフトキノンは、その特定のレドックス特性とROSを生成する能力により、酸化ストレスとレドックス生物学に関連する研究において貴重な化合物です .

生物活性

2,3-Dimethyl-1,4-naphthoquinone (DMNQ) is a synthetic derivative of naphthoquinones that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of DMNQ, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

DMNQ belongs to the class of 1,4-naphthoquinones, which are known for their ability to undergo redox cycling, generating reactive oxygen species (ROS). This property is crucial for its biological activity. The mechanism by which DMNQ exerts its effects includes:

- Redox Cycling : DMNQ can participate in redox reactions that produce ROS, contributing to oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells while sparing normal cells under certain conditions .

- Inhibition of Key Enzymes : DMNQ has been shown to inhibit various enzymes involved in cellular metabolism, including NADPH-dependent reductases . This inhibition can disrupt the metabolic pathways essential for cancer cell survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of DMNQ:

- In Vivo Studies : A study demonstrated that derivatives of DMNQ significantly prolonged the lifespan of Sarcoma 180 tumor-bearing mice when administered over six consecutive days. The most effective derivatives showed T/C values exceeding 230%, indicating substantial antitumor activity .

- In Vitro Studies : DMNQ has been screened against a panel of cancer cell lines representing various cancers, including leukemia and melanoma. At a concentration of 10 μM, it exhibited cytotoxic effects with growth inhibition percentages reaching up to 45% in specific cell lines .

- Mechanistic Insights : The cytotoxicity of DMNQ is attributed to its ability to induce apoptosis through ROS generation and inhibition of anti-apoptotic proteins such as Bcl-2. This mechanism was validated in studies where treatment with DMNQ led to increased apoptotic rates in cancer cell lines .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms associated with DMNQ compared to other naphthoquinones:

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic applications of DMNQ:

- Tumor Models : In experimental models using human cancer cell lines, DMNQ demonstrated significant tumor growth inhibition. For instance, a study reported that treatment with DMNQ led to a marked reduction in tumor size in xenograft models .

- Combination Therapies : Research indicates that combining DMNQ with other chemotherapeutic agents enhances its efficacy. For example, when used alongside traditional chemotherapy drugs, DMNQ increased the overall cytotoxic effect on resistant cancer cell lines .

特性

IUPAC Name |

2,3-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFDNUSAWCHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176380 | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197-57-1 | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimethylnaphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DMNQ exhibits its effects through various mechanisms, including:

- Redox Cycling: DMNQ can undergo both one- and two-electron reduction, leading to the formation of reactive oxygen species (ROS) [ [], []]. This redox cycling can cause oxidative stress and damage to cellular components. [ [], []]

- Alkylation: Certain DMNQ derivatives with specific leaving groups (e.g., methyl sulfonate) possess alkylating properties. [ []] These derivatives can covalently bind to cellular targets, potentially disrupting their function.

- Interaction with Specific Enzymes: Research suggests that DMNQ interacts with enzymes like sepiapterin reductase, potentially affecting tetrahydrobiopterin biosynthesis and contributing to tissue injury. [ []]

ANone:

ANone: While specific material compatibility data is not detailed in the provided research, it's important to note that quinones are generally sensitive to light, oxygen, and reducing agents.

A:

- Electron Acceptor: DMNQ can act as an electron acceptor in various biological and chemical reactions. For instance, it can be reduced by sulfide-quinone oxidoreductases (SQRs) [ []] and hydrogenases [ [], []] in certain bacteria.

- Model Compound: DMNQ is often used as a model quinone in biochemical studies to investigate electron transport chains and quinone-enzyme interactions. [ [], [], []]

ANone:

- Substituents: The nature and position of substituents on the naphthoquinone ring system greatly influence the compound's reactivity and biological activity. For example, the presence of leaving groups at positions 2 and 3 can impart alkylating properties. [ []] The size and electronic nature of substituents can also affect its redox potential and interaction with enzymes. [ [], []]

- Side Chain vs. Nuclear Amination: Studies have shown that the position of amination (side chain or quinone nucleus) can be influenced by the steric bulk of the amine used in the reaction. [ []]

A:

- Anticancer Activity: Some DMNQ derivatives have shown promising anticancer activity in vitro and in vivo. For example, the methyl sulfonate, methyl carbamate, and 2-chloroethyl carbamate derivatives exhibited significant antitumor activity against Sarcoma 180 tumors in mice. [ []]

- Toxicity: It's crucial to recognize that DMNQ and its derivatives can also exhibit toxicity. [ [], []] Studies in rat hepatocytes have shown that menadione (2-methyl-1,4-naphthoquinone) and related quinones can disrupt thiol homeostasis and energy charge, leading to cytotoxicity. [ []]

A:

- Spectroscopy: UV-Vis spectroscopy is frequently used to monitor the reduction and oxidation of DMNQ. [ [], []]

- EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy helps characterize paramagnetic species formed during DMNQ redox reactions, providing insights into reaction mechanisms. [ []]

- Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify DMNQ and its derivatives. [ []]

- Mass Spectrometry: Mass spectrometry techniques, including electrospray ionization (ESI)-MS, are valuable for identifying and characterizing DMNQ and its reaction products. [ []]

A:

- Biochemistry and Bioenergetics: DMNQ research provides valuable insights into bacterial electron transport chains and quinone-enzyme interactions. [ [], [], []]

- Medicinal Chemistry and Drug Development: The anticancer activity of certain DMNQ derivatives highlights its potential in drug discovery. [ []] Understanding its SAR can guide the development of more potent and selective analogs.

- Toxicology: Investigating the mechanisms of DMNQ-induced toxicity is essential for assessing its safety and potential risks. [ [], [], []]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。